Antitumor agent-109

CD44 inhibition triple-negative breast cancer antiproliferative activity

Antitumor agent-109 (Compound 6) is a structure-guided N-aryltetrahydroisoquinoline that directly disrupts the HA-CD44 protein–carbohydrate binding interface. With sub-micromolar potency (EC50 0.59 μM) against CD44-high MDA-MB-231 triple-negative breast cancer (TNBC) cells, it vastly outperforms earlier analogs (e.g., Compound 5d, EC50 4.24 μM). It provides unambiguous CD44 target engagement, making it essential for SAR studies, 3D spheroid integrity assays, and CD44-dependent cancer models. Ensure reproducible CD44 pathway dissection with this specific chemical probe.

Molecular Formula C19H22BrNO3
Molecular Weight 392.3 g/mol
Cat. No. B15137983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-109
Molecular FormulaC19H22BrNO3
Molecular Weight392.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CN2CCC3=C(C2)C=CC=C3Br
InChIInChI=1S/C19H22BrNO3/c1-22-17-9-13(10-18(23-2)19(17)24-3)11-21-8-7-15-14(12-21)5-4-6-16(15)20/h4-6,9-10H,7-8,11-12H2,1-3H3
InChIKeyMGXKYGMIEHKJAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor agent-109 (HA-CD44 Interaction Inhibitor 1): Identity and Chemical Profile for Procurement


Antitumor agent-109 (also cataloged as HA-CD44 interaction inhibitor 1, compound 6, CAS 3052354-70-5) is a small-molecule inhibitor of the hyaluronic acid (HA)–CD44 interaction [1]. It is an N-aryltetrahydroisoquinoline derivative with molecular formula C19H22BrNO3 and a molecular weight of 392.29 g/mol . The compound was developed as part of a structure-based design campaign to identify small molecules capable of disrupting the HA-CD44 binding interface, a key interaction in tumor progression and invasion [1].

Why HA-CD44 Interaction Inhibitors Are Not Interchangeable: Antitumor agent-109 Procurement Rationale


The HA-CD44 interaction has been a challenging target for small-molecule inhibitor development, with limited progress in identifying compounds that potently and specifically disrupt this protein–carbohydrate interface [1]. Structural differences among N-aryltetrahydroisoquinoline derivatives produce substantial variation in antiproliferative potency and target engagement [1]. Etoposide, the only previously known compound reported to inhibit CD44-HA binding, operates through a distinct mechanism and lacks the direct binding specificity of structure-guided inhibitors [2]. Consequently, substituting one HA-CD44 interaction inhibitor for another without quantitative comparative data risks experimental failure and compromises reproducibility in CD44-dependent cancer models [1].

Quantitative Differentiation Evidence: Antitumor agent-109 vs. Structural Analogs and Alternative Inhibitors


MDA-MB-231 Antiproliferative Potency: Antitumor agent-109 vs. Lead Compound 5d

Antitumor agent-109 (compound 6) inhibits the proliferation of CD44-high MDA-MB-231 triple-negative breast cancer cells with an EC50 of 0.59 μM [1]. In comparison, the N-alkylketone derivative 5d, a structurally related analog from the same optimization series, exhibits an EC50 of 4.24 μM against the same cell line [2].

CD44 inhibition triple-negative breast cancer antiproliferative activity

CD44 Selectivity: Antitumor agent-109 Discriminates CD44+ from CD44- Cancer Cells

Antitumor agent-109 (compound 6) exhibits clear differential activity between CD44-positive and CD44-negative cancer cell lines. It inhibits CD44-high MDA-MB-231 cells with an EC50 of 0.59 μM [1]. While direct selectivity data for Antitumor agent-109 against CD44-low/negative cells are not fully reported, the structurally related analog compound 5d demonstrates selectivity: EC50 of 4.24 μM against CD44++ MDA-MB-231 cells versus EC50 of 14.74 μM against CD44- MCF-7 cells, representing a 3.5-fold selectivity window [2].

CD44 selectivity biomarker-driven research target engagement

Mechanism of Action: Direct HA-CD44 Interaction Disruption vs. Indirect Effects

Antitumor agent-109 (compound 6) was designed through structure-based optimization using crystallographic data of the CD44 HA-binding domain, enabling direct inhibition of the HA-CD44 interaction [1]. Competitive binding assays and molecular dynamics simulations confirm that this compound series binds directly to the CD44-HABD interface [1]. In contrast, etoposide, the only previously known compound reported to affect CD44-HA binding, operates via topoisomerase II inhibition with only indirect, secondary effects on CD44-HA interaction [2].

HA-CD44 interaction target engagement mechanism of action

Optimal Use Cases for Antitumor agent-109 in CD44-Dependent Cancer Research


Triple-Negative Breast Cancer (TNBC) CD44-Dependency Studies

Antitumor agent-109 is validated for use in MDA-MB-231 triple-negative breast cancer models, a cell line with high CD44 expression [1]. Researchers investigating CD44-mediated tumor progression, invasion, or cancer stem cell maintenance in TNBC should prioritize this compound due to its demonstrated sub-micromolar potency (EC50 0.59 μM) and structure-guided mechanism of action [1].

Small-Molecule HA-CD44 Interaction Inhibition as a Chemical Probe

As one of the few small-molecule inhibitors directly targeting the HA-CD44 protein–carbohydrate interface, Antitumor agent-109 serves as a chemical probe for dissecting CD44 signaling pathways [1]. Unlike etoposide, which produces CD44 inhibition as a secondary effect, Antitumor agent-109 provides a more specific tool for experiments requiring unambiguous CD44 target engagement [2].

Structure-Activity Relationship (SAR) Studies in Tetrahydroisoquinoline Series

Antitumor agent-109 (compound 6) is a key member of the N-aryltetrahydroisoquinoline inhibitor series developed through iterative structure-based design [1]. Procurement of this compound is essential for SAR studies that compare potency across analogs (e.g., compound 5d with EC50 4.24 μM vs. Antitumor agent-109 with EC50 0.59 μM) to understand the structural determinants of CD44 inhibition [1].

Cancer Spheroid Integrity and 3D Tumor Model Assays

Antitumor agent-109 is effective in disrupting the integrity of MDA-MB-231 cancer spheroids and reducing cell viability in a dose-dependent manner [1]. This property supports its use in 3D tumor models that more faithfully recapitulate in vivo tumor architecture compared to traditional monolayer cultures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-109

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.